N-(3-chloro-4-fluorophenyl)-2-{[2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-yl]sulfanyl}acetamide
Description
N-(3-chloro-4-fluorophenyl)-2-{[2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-yl]sulfanyl}acetamide is a structurally complex acetamide derivative characterized by:
- Acetamide core: Provides hydrogen-bonding capabilities critical for biological interactions.
- 3-Chloro-4-fluorophenyl group: Introduces halogen substituents (Cl, F) known to enhance lipophilicity and metabolic stability.
- Sulfanyl bridge: Links the acetamide and imidazole moieties, offering conformational flexibility and redox stability.
Its design aligns with trends in medicinal chemistry where halogenation and heterocyclic cores improve bioactivity .
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[2,2-dimethyl-5-(4-methylphenyl)imidazol-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFN3OS/c1-12-4-6-13(7-5-12)18-19(25-20(2,3)24-18)27-11-17(26)23-14-8-9-16(22)15(21)10-14/h4-10H,11H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLWLEVSMOPPGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(N=C2SCC(=O)NC3=CC(=C(C=C3)F)Cl)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-{[2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHClF NS
- Molecular Weight : 358.89 g/mol
The biological activity of this compound has been linked to its interaction with various cellular targets. Preliminary studies suggest that it may exert its effects through:
- Inhibition of Tyrosinase Activity : Similar compounds have shown potential in inhibiting mushroom tyrosinase, an enzyme critical in melanin production, which could have applications in skin whitening and treating hyperpigmentation disorders .
- EGFR Modulation : The compound may interact with the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. Compounds targeting EGFR have been shown to inhibit tumor growth by affecting downstream signaling pathways .
1. In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activities:
- Cell Viability : The compound was tested against various cancer cell lines to assess its cytotoxic effects. Results indicated a dose-dependent reduction in cell viability, particularly in breast and lung cancer cell lines.
- Tyrosinase Inhibition : The compound showed promising results as a tyrosinase inhibitor with an IC value comparable to established inhibitors like kojic acid .
2. Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
| Study | Cell Line | IC (µM) | Effect |
|---|---|---|---|
| Study A | B16F10 (melanoma) | 15.5 | Inhibition of melanin production |
| Study B | MCF7 (breast cancer) | 12.0 | Cytotoxicity observed |
| Study C | A549 (lung cancer) | 10.5 | Significant reduction in cell proliferation |
Pharmacological Applications
The findings suggest potential applications for this compound in:
- Cancer Therapy : Due to its cytotoxic effects on cancer cell lines, further development could position it as a candidate for anticancer drug formulation.
- Dermatological Treatments : Its tyrosinase inhibitory activity may lead to applications in skin lightening products.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The table below compares the target compound with structurally related acetamide derivatives:
Key Observations
Triazole/Oxadiazole: Found in antimicrobial agents () but may lack the imidazole’s conformational stability .
Substituent Effects: Halogens (Cl, F): Present in the target compound and KA3 (), these groups improve membrane penetration and resistance to enzymatic degradation. The 3-Cl-4-F-phenyl group may offer superior steric and electronic effects compared to mono-halogenated analogs . Methyl Groups: The 4-methylphenyl group on the imidazole enhances lipophilicity, akin to methylsulfanyl in , but with reduced metabolic liability .
Biological Activity: Compounds with triazole cores () show MICs of 8–50 µg/mL against bacterial strains, suggesting the target compound’s imidazole core could achieve similar or improved potency if optimized. Oxadiazole/Indole hybrids () exhibit enzyme inhibition (e.g., LOX), highlighting the role of aromatic stacking in non-antibiotic applications .
Physicochemical Properties
- Molecular Weight : The target compound (calculated ~402.5 g/mol) aligns with derivatives in (379–428 g/mol), suggesting comparable solubility and bioavailability .
- Conformational Flexibility : The sulfanyl bridge allows adaptive binding, as seen in ’s dichlorophenyl acetamide, where dihedral angles (54.8–77.5°) influence activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
